REACTION_CXSMILES
|
[Na].[Br:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([CH:12]2[CH2:15][CH2:14][CH2:13]2)(=[O:11])=[O:10])=[CH:5][C:4]=1F.[C:17](=O)(O)[O-:18].[Na+]>CO>[Br:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([CH:12]2[CH2:15][CH2:14][CH2:13]2)(=[O:11])=[O:10])=[CH:5][C:4]=1[O:18][CH3:17] |f:2.3,^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=C(C=C1)S(=O)(=O)C1CCC1)F
|
Name
|
|
Quantity
|
36 mL
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred at 60° C. for 10 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had reacted
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with EtOAc (2×36 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layers dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography
|
Type
|
WASH
|
Details
|
eluting with CH2Cl2/EtOAc 3:1
|
Reaction Time |
10 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C=C1)S(=O)(=O)C1CCC1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 270 mg | |
YIELD: PERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |